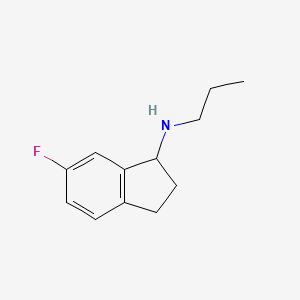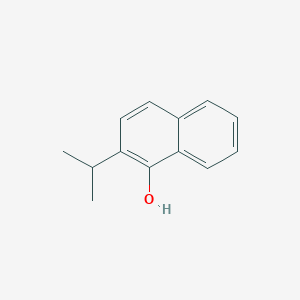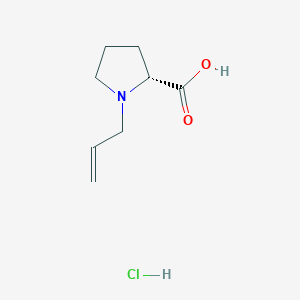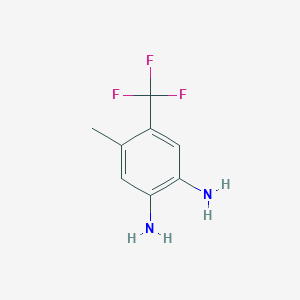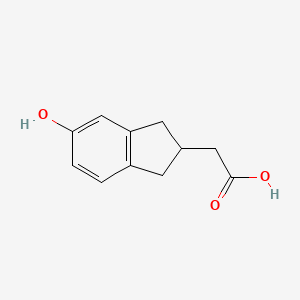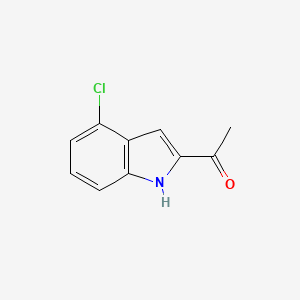
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse pharmacological properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative can then be further modified to introduce the cyclopropan-1-amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cell signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and inflammation .
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)methylcyclopropan-1-amine
- 1-Methyl-1H-indol-2-ylboronic acid
- N-((1-methyl-1H-indol-3-yl)methyl) derivatives
Uniqueness: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities compared to other indole derivatives. Its cyclopropan-1-amine moiety also contributes to its unique chemical properties and reactivity .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(1-methylindol-6-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-14-7-4-9-2-3-10(8-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3 |
InChI Key |
SISFSZJQFZOPLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
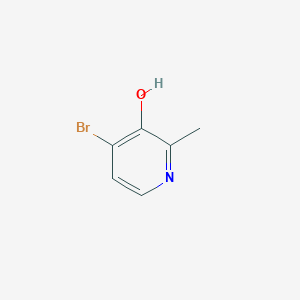
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
